molecular formula C19H14BrN3 B8363705 1-(3-Bromophenyl)-1-pyridin-4-yl-1H-isoindol-3-amine

1-(3-Bromophenyl)-1-pyridin-4-yl-1H-isoindol-3-amine

Cat. No.: B8363705
M. Wt: 364.2 g/mol
InChI Key: HKLFGFOOEDVKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-1-pyridin-4-yl-1H-isoindol-3-amine is a useful research compound. Its molecular formula is C19H14BrN3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14BrN3

Molecular Weight

364.2 g/mol

IUPAC Name

3-(3-bromophenyl)-3-pyridin-4-ylisoindol-1-amine

InChI

InChI=1S/C19H14BrN3/c20-15-5-3-4-14(12-15)19(13-8-10-22-11-9-13)17-7-2-1-6-16(17)18(21)23-19/h1-12H,(H2,21,23)

InChI Key

HKLFGFOOEDVKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2(C3=CC=NC=C3)C4=CC(=CC=C4)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyllithium (1.7 M in pentane, 3.5 mL, 6.0 mmol) in tetrahydrofuran (20 mL) at −105° C. was a solution of 4-iodopyridine (0.68 g, 3.3 mmol) in tetrahydrofuran (10 mL) added drop wise. Next was a solution of N-[(3-bromophenyl)(2-cyanophenyl)methylene]-2-methylpropane-2-sulfinamide (1.2 g, 3.0 mmol) in tetrahydrofuran (10 mL) added. After 1 h at −105° C. was the reaction quenched by addition of water. The resulting mixture was partitioned between ethyl acetate and water, the organic phase was dried over magnesium sulfate and evaporated. The residue was dissolved in methanol (25 mL) and treated with hydrochloric acid (2 M in diethylether, 3.0 mL, 6.0 mml) over night. The reaction mixture was concentrated and then partitioned between aqueous saturated sodium bicarbonate and chloroform, the organic phase was dried over magnesium sulfate and concentrated. Purification by column chromatography using a stepwise gradient of methanol in ethyl acetate (5-10%) with 1% triethylamine afforded the title compound (0.66 g, 61%). 1H NMR (CDCl3) δ 8.56-8.48 (m, 2 H), 7.60-7.38 (m, 6 H), 7.27-7.21 (m, 3 H), 7.21-7.14 (m, 1 H), 5.16 (br s, 2 H); MS (AP) m/z 364, 366 [M+1]+.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
N-[(3-bromophenyl)(2-cyanophenyl)methylene]-2-methylpropane-2-sulfinamide
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
61%

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